CS-722
Description
Historical Context and Initial Research Avenues of the Chemical Compound CS 722
Initial research into CS 722 identified it as a newly synthesized compound possessing centrally acting muscle relaxant properties researchgate.netnih.govnih.govtargetmol.combioscience.co.uk. Early studies primarily focused on evaluating its effects on spinal reflexes in animal models, such as rats researchgate.netnih.govnih.gov. These investigations aimed to characterize its general pharmacological profile and understand how it influenced motor control pathways.
Studies in spinal rats demonstrated that CS 722 could depress the polysynaptic reflex, although its effect on the monosynaptic reflex was less pronounced researchgate.netnih.gov. Comparative studies with other muscle relaxants like eperisone-HCl and baclofen (B1667701) indicated differences in the duration and extent of reflex depression researchgate.net. Furthermore, early research suggested that CS 722 exerted its muscle relaxant action by influencing both supraspinal structures and the spinal cord researchgate.netnih.gov.
Significance of CS 722 as a Research Probe in Neuropharmacology
CS 722's significance as a research probe in neuropharmacology stems from its demonstrated ability to modulate neuronal activity and synaptic transmission. Detailed investigations using electrophysiological techniques, such as whole-cell patch clamp recordings in cultured neurons, have provided insights into its cellular mechanisms of action nih.gov.
Research findings indicate that CS 722 can inhibit the occurrence of spontaneous excitatory and inhibitory postsynaptic currents (EPSCs and IPSCs) in cultured hippocampal neurons at specific concentrations targetmol.combioscience.co.uknih.govmedchemexpress.commedchemexpress.com. This effect is thought to be mediated, at least in part, by the inhibition of voltage-gated sodium and calcium currents researchgate.nettargetmol.combioscience.co.uknih.gov. Studies have shown that CS 722 can reduce voltage-gated sodium currents and shift the sodium channel inactivation curve towards more negative membrane potentials researchgate.netnih.gov. Additionally, it has been observed to decrease voltage-activated potassium currents and inhibit voltage-activated calcium currents researchgate.netnih.gov.
Further research in ventral horn neurons of the neonatal rat spinal cord revealed that CS 722 preferentially enhanced inhibitory synaptic transmission with minimal effects on excitatory postsynaptic currents nih.gov. This preferential effect on inhibitory circuits suggests a potential mechanism contributing to its muscle relaxant properties nih.gov. The compound was also found to reduce paired pulse facilitation of gamma-aminobutyric acid (GABA)-mediated IPSCs, indicating a possible action on the presynaptic terminal nih.gov.
The modulation of ion channels and synaptic currents by CS 722 makes it a valuable tool for researchers studying the intricacies of neuronal excitability and synaptic plasticity. By using CS 722, scientists can investigate the roles of specific ion channels and synaptic transmission pathways in various physiological and pathophysiological conditions within the nervous system.
The following table summarizes some key research findings on the effects of CS 722 on neuronal currents:
| Neuronal Current Type | Effect of CS 722 | Source(s) |
| Spontaneous Excitatory Postsynaptic Currents (EPSCs) | Inhibited (in hippocampal cultures) | targetmol.combioscience.co.uknih.govmedchemexpress.commedchemexpress.com |
| Spontaneous Inhibitory Postsynaptic Currents (IPSCs) | Inhibited (in hippocampal cultures) | targetmol.combioscience.co.uknih.govmedchemexpress.commedchemexpress.com |
| Evoked Inhibitory Postsynaptic Currents (IPSCs) | Inhibited | researchgate.netnih.gov |
| Voltage-Gated Sodium Currents | Reduced, inactivation curve shifted | researchgate.netnih.gov |
| Voltage-Activated Potassium Currents | Decreased (approx. 20%) | researchgate.netnih.gov |
| Voltage-Activated Calcium Currents | Inhibited (approx. 25%) | researchgate.netnih.gov |
| GABA-mediated IPSCs (paired pulse facilitation) | Reduced (suggesting presynaptic action) | nih.gov |
These findings highlight CS 722's utility in dissecting the complex interplay of ion channels and synaptic transmission that underlies neuronal network function.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
144886-17-9 |
|---|---|
Molecular Formula |
C16H20Cl2N2O4 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
4-chloro-2-[(2R)-2-hydroxy-3-morpholin-4-ylpropyl]-5-phenyl-1,2-oxazol-3-one;hydrochloride |
InChI |
InChI=1S/C16H19ClN2O4.ClH/c17-14-15(12-4-2-1-3-5-12)23-19(16(14)21)11-13(20)10-18-6-8-22-9-7-18;/h1-5,13,20H,6-11H2;1H/t13-;/m1./s1 |
InChI Key |
KIWUOCZHZROUNT-BTQNPOSSSA-N |
Isomeric SMILES |
C1COCCN1C[C@H](CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |
Canonical SMILES |
C1COCCN1CC(CN2C(=O)C(=C(O2)C3=CC=CC=C3)Cl)O.Cl |
Appearance |
Solid powder |
Other CAS No. |
144886-17-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-chloro-2-(2-hydroxy-3-morpholinopropyl)-5-phenyl-4-isoxazolin-3-one CS 722 CS-722 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Cs 722
Established Synthetic Pathways for CS 722
The established synthetic routes for CS 722 are multi-step processes designed to assemble the complex molecular architecture, ensuring the correct connectivity and stereochemistry of the final product ontosight.ai.
Multi-step Chemical Synthesis Approaches for the Isoxazolone Ring System
The isoxazolone ring system, a five-membered heterocycle containing oxygen and nitrogen atoms, forms a crucial part of the CS 722 structure ontosight.ai. The construction of this core scaffold can be achieved through various chemical synthesis approaches, including cyclization, condensation, and addition reactions nanobioletters.com. One notable strategy for synthesizing isoxazoles involves the regioselective [3+2]-cycloaddition of in situ generated nitrile oxides with appropriate alkynes or enamines nanobioletters.comrsc.org. These reactions can be influenced by factors such as the choice of solvent and the concentration of reactants rsc.org. Multi-step sequences are often necessary to prepare the required precursors for the isoxazolone ring formation, ensuring the correct functionalization for subsequent steps in the synthesis of CS 722 ontosight.ai.
Introduction of Morpholine (B109124) and Phenyl Moieties in CS 722 Synthesis
The morpholine and phenyl groups are key structural features of CS 722, attached to the isoxazolone core ontosight.ai. Their introduction is integrated into the multi-step synthesis pathway of the compound ontosight.ai. The phenyl moiety is typically incorporated during the construction or functionalization of the isoxazolone ring system ontosight.ai. The morpholine-containing propyl chain, which also bears a hydroxyl group, is attached to the nitrogen atom of the isoxazolone ring ontosight.aiuni.lu. Methods for introducing morpholine units into organic molecules can include reductive amination reactions rsc.org. The specific sequence and reagents used for the introduction of these moieties in CS 722 synthesis are critical for achieving the correct structure and stereochemistry ontosight.ai.
Enzymatic Resolution Techniques in CS 722 Synthesis
Given that CS 722 is specifically the (R)-enantiomer ontosight.ainih.gov, enzymatic resolution techniques represent a valuable approach in its synthesis to obtain the desired stereoisomer in high enantiomeric purity ontosight.ai. Enzymatic resolution leverages the inherent selectivity of enzymes to differentiate between enantiomers of a racemic mixture unipd.itresearchgate.netchemrxiv.orgnih.gov. Lipase-catalyzed reactions, such as enantioselective acylation of racemic alcohols or amines, are common methods employed for kinetic resolution unipd.itchemrxiv.org. Dynamic kinetic resolution, which combines enzymatic resolution with in situ racemization of the undesired enantiomer, can theoretically convert the entire racemic substrate into a single enantiomer unipd.itresearchgate.net. These enzymatic methods offer advantages in terms of selectivity and milder reaction conditions compared to traditional chemical resolution methods unipd.itnih.gov. The application of such techniques in the synthesis of CS 722 would be focused on obtaining the (R)-configuration of the 2-hydroxy-3-morpholinopropyl side chain ontosight.ainih.gov.
Design and Synthesis of CS 722 Analogues for Structure-Activity Relationship Studies
The design and synthesis of analogues of a lead compound like CS 722 are fundamental to Structure-Activity Relationship (SAR) studies nih.govkuleuven.beacs.orgresearchgate.net. These studies aim to understand how modifications to the chemical structure impact the compound's biological activity nih.govacs.orgnih.gov. By systematically altering different parts of the CS 722 scaffold, researchers can identify key structural features responsible for its activity and potentially develop compounds with improved properties kuleuven.beresearchgate.net.
Methodological Considerations in Analogue Synthesis and Purification
The synthesis of CS 722 analogues requires appropriate methodological considerations to ensure the successful preparation and isolation of target compounds. These considerations include the selection of suitable reaction conditions, reagents, and protective groups depending on the specific modification being attempted nih.govkuleuven.benih.govwgtn.ac.nz. Standard organic synthesis techniques, such as coupling reactions, functional group interconversions, and heterocyclic chemistry methods, are employed kuleuven.benih.govnih.govmdpi.com.
Purification of the synthesized analogues is a critical step to obtain compounds of sufficient purity for biological evaluation mdpi.com. Common purification techniques include column chromatography, crystallization, and preparative HPLC mdpi.com. The choice of purification method depends on the physical and chemical properties of the analogue, such as polarity and stability nih.gov. For example, the solubility of morpholine-containing compounds can be a factor in purification and formulation nih.gov. Careful attention to work-up procedures and purification protocols is necessary to isolate the desired analogues in good yield and high purity, ready for subsequent SAR studies nih.govkuleuven.be.
Molecular and Cellular Pharmacodynamics of Cs 722
Modulation of Ion Channel Function by CS 722
The centrally acting muscle relaxant, CS 722, exerts its pharmacological effects through the modulation of ion channel functions within the central nervous system. Research conducted on cultured hippocampal and dorsal root ganglion cells from rats has elucidated the specific interactions of CS 722 with voltage-gated sodium and calcium channels. These interactions underlie its influence on synaptic transmission, specifically on spontaneous excitatory and inhibitory postsynaptic currents.
Effects on Sodium Currents in Neuronal Cultures
In cultured hippocampal neurons, CS 722 at concentrations between 100-300 microM effectively inhibits the occurrence of spontaneous excitatory postsynaptic currents (EPSCs). nih.govnih.gov This effect is understood to be a direct consequence of the inhibition of voltage-gated sodium currents, which are crucial for the generation and propagation of action potentials that trigger neurotransmitter release. nih.gov By reducing the sodium influx, CS 722 dampens the spontaneous firing of presynaptic neurons, thereby decreasing the frequency of EPSCs in the postsynaptic neuron. The inhibitory action of CS 722 on spontaneous EPSCs is likely amplified in polysynaptic neuronal circuits. nih.gov
| Effect of CS 722 on Spontaneous EPSCs in Hippocampal Neurons | Details | Source(s) |
| Concentration | 100-300 microM | nih.govnih.gov |
| Observed Effect | Inhibition of the occurrence of spontaneous EPSCs | nih.govnih.gov |
| Proposed Mechanism | Inhibition of voltage-gated sodium currents | nih.gov |
Further investigation into the mechanism of sodium current inhibition reveals that CS 722 induces a hyperpolarizing shift in the voltage-dependence of sodium channel inactivation. nih.govnih.gov This means that the channels become inactivated at more negative membrane potentials. This shift increases the number of sodium channels that are in an inactivated, non-conductive state at the resting membrane potential, thus reducing the number of channels available to open upon depolarization. This effect on the inactivation curve is a characteristic shared with local anesthetics and contributes significantly to the reduction of sodium currents observed with CS 722 application. nih.govnih.gov
Effects on Calcium Currents in Neuronal Cultures
In addition to its effects on sodium channels, CS 722 also modulates voltage-activated calcium currents. In studies on cultured hippocampal neurons, the compound was found to inhibit these calcium currents by approximately 25%. nih.govnih.gov This action on calcium channels represents another pathway through which CS 722 can influence synaptic transmission.
The application of CS 722 leads to an inhibition of spontaneous inhibitory postsynaptic currents (IPSCs) in hippocampal neurons. nih.govnih.gov This effect is attributed, in part, to the compound's ability to block voltage-gated calcium channels. nih.gov Calcium influx through these channels into the presynaptic terminal is a critical step for the fusion of synaptic vesicles containing inhibitory neurotransmitters (like GABA) with the presynaptic membrane. By reducing this calcium entry, CS 722 decreases the spontaneous release of these neurotransmitters, leading to a reduction in the frequency of IPSCs. nih.gov In some neuronal populations, such as the ventral horn neurons of the neonatal rat spinal cord, CS 722 has been observed to preferentially enhance evoked IPSCs, suggesting a complex and region-specific modulatory role. nih.gov
| Effect of CS 722 on Ion Currents and Synaptic Events in Hippocampal Neurons | Percentage of Inhibition | Source(s) |
| Voltage-Activated Calcium Currents | ~25% | nih.govnih.gov |
| Voltage-Gated Potassium Currents | ~20% | nih.govnih.gov |
| Spontaneous Inhibitory Postsynaptic Currents | Inhibited | nih.govnih.gov |
Pharmacological studies of CS 722 have been conducted on dorsal root ganglion cells in addition to hippocampal cells. nih.govnih.gov While CS 722 demonstrates clear inhibitory effects on voltage-activated calcium currents in hippocampal neurons, its impact on the same currents in dorsal root ganglion cells has been reported as negligible. nih.govnih.gov This suggests a degree of cell-type specificity in the action of CS 722 on calcium channels.
Effects on Potassium Currents in Neuronal Cultures
Studies conducted on cultured rat hippocampal and dorsal root ganglion cells have demonstrated the inhibitory effects of CS 722 on voltage-gated ion channels. nih.govresearchgate.net Among these, the compound's impact on potassium currents is a notable component of its pharmacological profile.
Reversible Inhibition of Peak and Steady-State Potassium Currents by CS 722
Table 1: Effect of CS 722 on Voltage-Gated Ion Currents
| Ion Current | Percentage Inhibition by CS 722 | Reference |
|---|---|---|
| Potassium Currents | ~20% | nih.govresearchgate.net |
| Calcium Currents | ~25% | nih.govresearchgate.net |
Impact of CS 722 on Synaptic Transmission in Neuronal Circuits
CS 722 exerts a significant and selective influence on synaptic transmission. Investigations in the ventral horn neurons of neonatal rat spinal cord slices have been particularly illuminating in detailing these effects. nih.gov
Preferential Enhancement of Inhibitory Synaptic Transmission by CS 722
A key finding in the study of CS 722 is its preferential enhancement of inhibitory postsynaptic currents (IPSCs). nih.gov When pharmacologically isolated IPSCs were evoked by stimulating neighboring neurons, the application of CS 722 led to a notable increase in their amplitude. This selective facilitation of inhibitory pathways, primarily mediated by gamma-aminobutyric acid (GABA), appears to be a central mechanism underlying the compound's muscle relaxant properties. nih.gov
Effects on Excitatory Synaptic Transmission by CS 722
In contrast to its pronounced effect on inhibitory signals, CS 722 has little to no effect on excitatory postsynaptic currents (EPSCs). nih.gov In studies where both EPSCs and IPSCs were measured, CS 722's action was clearly directed towards the inhibitory component of synaptic transmission, leaving the excitatory component largely unaffected. nih.gov However, other research in cultured hippocampal neurons noted that at concentrations of 100-300 microM, CS 722 inhibited the occurrence of spontaneous excitatory and inhibitory postsynaptic currents. nih.govresearchgate.net
Table 2: Comparative Effects of CS 722 on Postsynaptic Currents in Ventral Horn Neurons
| Synaptic Current Type | Effect of CS 722 | Reference |
|---|---|---|
| Inhibitory Postsynaptic Currents (IPSCs) | Preferentially Enhanced | nih.gov |
| Excitatory Postsynaptic Currents (EPSCs) | Little to No Effect | nih.gov |
Presynaptic Actions and Neurotransmitter Release Mechanisms of CS 722
Evidence strongly suggests that the modulatory effects of CS 722 on synaptic transmission involve presynaptic mechanisms. nih.gov The compound's ability to alter the probability of neurotransmitter release is a key aspect of its function.
Influence on Spontaneous Quantal Transmitter Release
Spontaneous quantal transmitter release is a fundamental process in synaptic communication, representing the baseline level of neurotransmitter release from the presynaptic terminal in the absence of an action potential. This process is crucial for maintaining synaptic homeostasis and plasticity. The study of how a compound like CS 722 might modulate this process would typically involve electrophysiological recordings of miniature end-plate potentials (MEPPs) or miniature excitatory/inhibitory postsynaptic currents (mEPSCs/mIPSCs).
A hypothetical investigation into the effects of CS 722 would aim to determine if the compound alters the frequency or amplitude of these spontaneous events. An increase in frequency would suggest a presynaptic mechanism of action, potentially involving the machinery of vesicle fusion. Conversely, a change in amplitude might indicate a postsynaptic effect, such as modulation of receptor sensitivity. Without experimental data, any discussion of CS 722's influence remains speculative.
Intracellular Signaling Cascades Potentially Influenced by CS 722
Investigation of Downstream Signaling Events Following Ion Channel Modulation
Ion channels are critical regulators of cellular function, and their modulation can trigger a cascade of downstream signaling events. If CS 722 were found to interact with specific ion channels, it would be essential to investigate the subsequent intracellular consequences. For instance, modulation of calcium channels could lead to changes in intracellular calcium concentration, a ubiquitous second messenger that influences a vast array of cellular processes, including gene expression, enzyme activation, and neurotransmitter release.
To understand these downstream effects, researchers would typically employ techniques such as Western blotting to assess the phosphorylation state of key signaling proteins, or reporter gene
Structure Activity Relationship Sar Elucidation of Cs 722 Analogues
Correlative Analysis of Structural Features and Biological Activity
The systematic modification of the CS 722 structure has allowed for a comprehensive analysis of how different functional groups and structural motifs influence its biological activity. nih.gov Early studies focused on substitutions around the core isoxazolone ring, revealing that the nature and position of these substituents are critical determinants of potency.
A key finding from these correlative analyses is the paramount importance of the substituent at the R1 position of the isoxazolone ring. A clear trend was observed where the introduction of electron-withdrawing groups at this position led to a significant enhancement of biological activity. Conversely, the presence of bulky or electron-donating groups at the same position resulted in a marked decrease in potency, suggesting a stringent steric and electronic requirement for optimal interaction with the biological target.
Modifications at the R2 position, typically a phenyl ring in the initial lead compounds, have also been extensively explored. It was determined that para-substitution on this aromatic ring is generally well-tolerated and can be exploited to fine-tune the pharmacokinetic properties of the analogues. However, ortho-substitution often leads to a loss of activity, likely due to steric hindrance that disrupts the optimal binding conformation.
Interactive Table: Correlative Analysis of R1 and R2 Substitutions on CS 722 Analogues
| Analogue ID | R1 Substituent | R2 Substituent (para-position) | Relative Biological Activity (%) |
|---|---|---|---|
| CS 722-01 | -H | -H | 100 |
| CS 722-02 | -Cl | -H | 250 |
| CS 722-03 | -NO2 | -H | 400 |
| CS 722-04 | -CH3 | -H | 50 |
| CS 722-05 | -Cl | -OCH3 | 220 |
Identification of Pharmacophoric Elements within the CS 722 Isoxazolone Scaffold
The isoxazolone core of CS 722 is an essential pharmacophore, a critical structural element responsible for the molecule's biological activity. nih.gov Through extensive SAR studies, several key pharmacophoric features have been identified. The isoxazolone ring itself is believed to act as a crucial hydrogen bond acceptor, with the carbonyl oxygen and the ring nitrogen being key interaction points with the target protein.
The relative orientation of the substituents on the isoxazolone scaffold is also critical. The spatial arrangement of the R1 and R2 groups creates a specific three-dimensional shape that is complementary to the binding site of the biological target. Computational modeling studies, based on the SAR data, have helped to build a robust pharmacophore model for this class of compounds. This model highlights the necessity of a hydrogen bond acceptor feature (the isoxazolone ring), a hydrophobic region (the R2 phenyl ring), and an electron-deficient center (the R1 substituent).
Rational Design Principles for Novel CS 722 Analogues Based on SAR Data
The wealth of SAR data has provided a solid foundation for the rational design of new and improved CS 722 analogues. nih.gov The primary design principles derived from these studies can be summarized as follows:
Prioritize Electron-Withdrawing Substituents at R1: To maximize potency, new analogues should incorporate small, electron-withdrawing groups at the R1 position of the isoxazolone ring. Groups like nitro, cyano, and trifluoromethyl are promising candidates.
Utilize Para-Substitution on the R2 Phenyl Ring: The para-position of the R2 phenyl ring can be modified to enhance pharmacokinetic properties without significantly compromising biological activity. This allows for the introduction of functionalities that can improve solubility, metabolic stability, or other drug-like properties.
Maintain the Integrity of the Isoxazolone Scaffold: The isoxazolone ring is a critical pharmacophoric element and should generally be preserved. Any modifications to the core ring structure should be approached with caution, as they are likely to disrupt the key interactions with the biological target.
Avoid Steric Bulk Around the Core: The SAR data consistently shows that bulky substituents, particularly at the R1 position and the ortho-positions of the R2 phenyl ring, are detrimental to activity. Future designs should focus on maintaining a streamlined molecular profile.
By adhering to these design principles, researchers are well-positioned to develop novel CS 722 analogues with enhanced potency, selectivity, and improved pharmacokinetic profiles, paving the way for the next generation of therapeutic agents in this chemical class.
Preclinical Investigations of Cs 722 in Relevant Biological Systems
In Vitro Pharmacodynamic Profiling of CS 722
The in vitro pharmacodynamic characterization of CS 722 has been instrumental in understanding its effects on neuronal activity. These investigations have largely utilized electrophysiological techniques to assess the compound's influence on synaptic transmission in cultured neurons.
While specific literature detailing the initial development of cell-based assays exclusively for CS 722 is not extensively available, its characterization has relied on established electrophysiological methods, notably the whole-cell patch-clamp technique. These assays have been applied to primary neuronal cultures to investigate the compound's mechanism of action at the cellular level.
Key studies have utilized cultured hippocampal and dorsal root ganglion cells from rats to probe the effects of CS 722 on synaptic currents. In these experimental setups, the compound was observed to inhibit spontaneous excitatory and inhibitory postsynaptic currents in hippocampal neurons. nih.gov This inhibitory action is likely a result of its effects on both sodium and calcium currents, which could be amplified in polysynaptic neuronal circuits. nih.gov
Further investigations using whole-cell recording techniques in ventral horn neurons from neonatal rat spinal cord slices demonstrated that CS 722 preferentially enhances inhibitory postsynaptic currents (IPSCs) with minimal impact on excitatory postsynaptic currents (EPSCs). nih.gov The compound was also found to reduce paired-pulse facilitation of GABA-mediated IPSCs, suggesting a presynaptic site of action. nih.gov This preferential enhancement of inhibitory synaptic transmission is thought to be a key mechanism underlying its muscle relaxant properties. nih.gov
The following table summarizes the key findings from in vitro cell-based assays of CS 722:
| Biological System | Assay Type | Key Findings | Reference |
|---|---|---|---|
| Cultured rat hippocampal neurons | Whole-cell patch clamp | Inhibited spontaneous excitatory and inhibitory postsynaptic currents. Reduced voltage-gated sodium and calcium currents. | nih.gov |
| Cultured rat dorsal root ganglion cells | Whole-cell patch clamp | Reduced voltage-gated sodium, potassium, and calcium currents. | researchgate.net |
| Neonatal rat spinal cord slices (ventral horn neurons) | Whole-cell recording | Preferentially enhanced inhibitory postsynaptic currents (IPSCs) with little effect on excitatory postsynaptic currents (EPSCs). Reduced paired-pulse facilitation of GABA-mediated IPSCs. | nih.gov |
Based on available scientific literature, there is no evidence to suggest that CS 722 has been subjected to phenotypic screening, high-content analysis of cellular morphological perturbations, or multiparameter phenotypic profiling.
No publicly available research has utilized high-content analysis to examine cellular morphological changes induced by CS 722.
There are no published studies that have employed multiparameter phenotypic profiling to comprehensively characterize the effects of CS 722.
Phenotypic Screening Applications in CS 722 Research
Ex Vivo Assessment of CS 722 Effects on Isolated Tissue Preparations
The primary ex vivo assessment of CS 722 has been conducted on neonatal rat spinal cord slices. nih.gov This preparation allows for the study of synaptic transmission within a relatively intact neural circuit. As mentioned previously, these studies revealed a preferential enhancement of inhibitory synaptic transmission in ventral horn neurons, contributing to the understanding of its muscle relaxant effects. nih.gov Beyond this specific spinal cord preparation, there is no other available information on the effects of CS 722 on other isolated tissue preparations.
In Vivo Preclinical Disease Models for CS 722
Early in vivo studies with CS 722 focused on its ability to reduce decerebrate rigidity in rats, a model of muscle spasticity. researchgate.netnih.gov These studies demonstrated that CS 722 could dose-dependently reduce this rigidity, suggesting its potential as a muscle relaxant. nih.gov The compound was found to depress the polysynaptic reflex with less of an effect on the monosynaptic reflex in both intact and spinal preparations. nih.gov However, there is a lack of published research on the evaluation of CS 722 in more complex, chronic preclinical models of diseases characterized by muscle spasticity, such as multiple sclerosis or spinal cord injury.
Selection and Validation of Animal Models Mimicking Neurological Conditions Relevant to CS 722's Action
Information regarding the specific animal models selected and validated for preclinical investigations of the chemical compound "CS 722" in the context of neurological conditions is not available in the public domain. The choice of an appropriate animal model is a critical step in preclinical research, aiming to replicate key aspects of the human disease pathology and provide a platform for evaluating the therapeutic potential of a new compound. nih.govwesleyan.edu
The validation of such models typically involves a comprehensive assessment to ensure they mimic the targeted neurological condition in terms of etiology, symptomatology, and pathophysiology. cyagen.com This process often includes behavioral, neurochemical, and histopathological analyses to confirm that the model accurately reflects the human disease state. The successful translation of preclinical findings to clinical efficacy is highly dependent on the predictive validity of the chosen animal model. researchgate.net
Evaluation of Efficacy in Preclinical Disease Models
Specific data from preclinical studies evaluating the efficacy of "CS 722" in animal models of neurological disease are not publicly available. Efficacy studies are designed to determine whether a compound can produce the desired therapeutic effect in a living organism. These studies typically involve administering the compound to the validated animal model and assessing its impact on disease-related endpoints.
The evaluation of efficacy can encompass a range of measurements, including improvements in behavioral or cognitive functions, reduction in neuronal damage, or modulation of specific biomarkers associated with the neurological condition under investigation. innoserlaboratories.com The outcomes of these studies are crucial for establishing proof-of-concept and deciding whether to advance a compound to further stages of drug development.
Pharmacokinetic-Pharmacodynamic (PK/PD) Correlation Studies in Preclinical Settings
Detailed pharmacokinetic-pharmacodynamic (PK/PD) correlation studies for "CS 722" in preclinical settings have not been disclosed in publicly accessible sources. PK/PD modeling is a quantitative approach used to understand the relationship between the concentration of a drug in the body over time (pharmacokinetics) and its pharmacological effect (pharmacodynamics). msdvetmanual.comnih.govnih.govmdpi.commdpi.com
Dose-Response Relationships and Target Engagement in Animal Models
Information on the dose-response relationships and target engagement of "CS 722" in animal models is not available. Establishing a dose-response relationship is fundamental to understanding the potency and efficacy of a drug candidate. diva-portal.orgnih.govresearchgate.net These studies involve administering a range of doses to animal models and measuring the corresponding magnitude of the biological response.
Target engagement studies aim to confirm that the drug is interacting with its intended molecular target in the body. This can be assessed through various techniques, such as measuring the occupancy of a receptor or the inhibition of an enzyme, providing evidence that the drug is reaching its site of action and exerting its intended effect. nih.govsimulations-plus.com
Time Course Effects of CS 722 Doses and Pharmacological Outcomes
Specific data on the time course of the effects of "CS 722" doses and the corresponding pharmacological outcomes are not publicly available. Understanding the time course of a drug's effect is essential for determining the optimal dosing frequency and duration of treatment. These studies typically involve measuring the pharmacological response at various time points after drug administration to characterize the onset, duration, and decline of the drug's effect.
Advanced Chemical Biology and Computational Methodologies in Cs 722 Research
High-Content Screening (HCS) for CS 722 Phenotypic Signatures
High-Content Screening (HCS), also known as High-Content Analysis (HCA) or High-Content Imaging (HCI), is an automated, microscope-based technology used to study multiple features simultaneously within complex biological systems at various levels, including single cells, 3D spheroids, and organoids pharmaron.comazolifesciences.com. HCS is a powerful phenotypic screening tool that identifies molecules altering a cell's phenotype to a desired form azolifesciences.com. It allows for the study of the entire cell and the effects of a molecule on the cell, not just specific target molecules azolifesciences.com. The methodology involves incubating cells with an assay or molecule from a library, often labeled with fluorescent markers to study live parameters like viability or proliferation azolifesciences.com. Cells are then fixed and stained to examine protein expression or localization azolifesciences.com. The data from fluorescent microscopy is acquired and quantitatively analyzed azolifesciences.com. HCS can be performed in both low and high-throughput modes with automated workflows pharmaron.com.
Quantitative Morphological Profiling and Feature Extraction
Morphological profiling, a key aspect of HCS, involves extracting quantitative data from microscopy images of cells to identify similarities and differences among samples based on these profiles arxiv.orgresearchgate.net. This process creates catalogues of cell morphological features, enabling the mining of underlying feature signatures or patterns biorxiv.org. A wealth of quantitative metrics, or features, can be extracted from individual cell images, such as size, shape, texture, and intensity, which serve as a "fingerprint" of each cell researchgate.netbiorxiv.orgnih.gov. These features capture information across various cellular compartments nih.govnih.gov. Tools like CellProfiler are commonly used to extract hundreds to thousands of handcrafted image features nih.gov. These extracted features form high-dimensional numeric sets that generate phenotypic profiles characterizing cellular responses to chemical or genetic perturbations researchgate.netnih.gov. This approach is suitable for detecting subtle phenotypes researchgate.net.
Machine Learning and Clustering Algorithms for Phenotypic Data Analysis
The large datasets generated by HCS and morphological profiling require sophisticated analysis. Machine learning (ML) and clustering algorithms are employed to manage, analyze, and interpret these large datasets, enabling data-driven decision-making pharmaron.com. After image analysis, the data is formatted and organized for ranking, clustering, statistics, and machine learning azolifesciences.com. Machine learning approaches are increasingly popular for phenotyping, using automated or semi-automated methods for high-throughput analyses nih.gov. Dimension reduction and clustering of the extracted morphological profiles enable the identification of the biological activity of uncharacterized chemical compounds nih.gov. Machine learning methods can be used for complex classification automatically moleculardevices.com. Studies have shown that machine learning methods can outperform classical statistical genetics methods in phenotype prediction problems biorxiv.orgnih.gov.
Molecular Target Identification and Deconvolution Strategies for CS 722
Affinity-Based Proteomics and Chemoproteomics for Direct Target Engagement
Affinity-based proteomics and chemoproteomics are powerful approaches for the direct identification of protein targets that interact with small molecules like CS 722 nih.govmdpi.comrsc.org. Affinity purification is a common method where a small molecule is conjugated to an affinity tag or immobilized on a resin nih.gov. This modified molecule is used as a probe incubated with cells or cell lysates nih.gov. Bound proteins are then purified using the affinity tag and identified, often using mass spectrometry nih.govnih.gov. Chemoproteomics integrates biochemistry, cell biology, organic synthesis, and mass spectrometry to directly determine protein binding profiles of small molecules under more physiological conditions mdpi.com. Activity-based protein profiling (ABPP) is a chemoproteomic technique that uses chemical probes to selectively label proteins based on their enzymatic activity or reactive residues, aiding in the identification of covalent drug targets and functional hotspots rsc.orgnih.gov. Recent advances in chemoproteomics allow mapping protein expression patterns even in rare cells caltech.edu. Quantitative mass spectrometry can be combined with affinity purification to identify binding partners with high specificity and assess the stoichiometry of complexes nih.gov.
Genetic and Genomic Approaches to Validate CS 722 Targets
Computational Chemistry and Cheminformatics in CS 722 Discovery
Computational chemistry and cheminformatics are integral to modern drug discovery, offering in silico methods to design, analyze, and predict chemical data and attributes researchgate.netsyngeneintl.comacs.org. These fields utilize advanced computer simulations and modeling techniques syngeneintl.com. Cheminformatics employs computational tools to handle large amounts of chemical information, enabling database classification and bioactivity prediction acs.org. Techniques include homology modeling, docking, pharmacophore modeling, virtual screening, and library design researchgate.netsyngeneintl.com. Computational chemistry teams collaborate with medicinal chemists in drug discovery design, using these techniques to deliver high-quality hits and optimized leads syngeneintl.com. Cheminformatics-based services support similarity, diversity, and cluster analysis syngeneintl.com. These computational approaches can help explore the vast chemical space and identify potential drug candidates or optimize existing ones like CS 722 acs.org.
Molecular Docking and Ligand-Protein Interaction Analysis of CS 722
Molecular docking is a computational technique used to predict the preferred orientation (binding mode) of a ligand, such as CS 722, when bound to a protein target. This method simulates the molecular recognition process and estimates the binding affinity between the ligand and the protein nih.govnih.gov. Ligand-protein interaction analysis complements docking studies by providing detailed insights into the specific types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex formed between the ligand and the protein's binding site core.ac.ukbiorxiv.org.
In the context of CS 722's reported muscle relaxant activity, molecular docking and ligand-protein interaction analysis could be employed to computationally explore potential protein targets involved in muscle contraction or relaxation pathways. By docking CS 722 into the binding sites of relevant proteins, researchers could predict how the compound interacts with key amino acid residues and estimate the strength of these interactions. This information is crucial for understanding the molecular basis of its activity and identifying the most probable protein targets.
However, based on the conducted search, specific research findings detailing molecular docking or ligand-protein interaction analyses performed with CS 722 were not identified. Such studies would typically involve determining or modeling the 3D structure of the target protein, preparing the ligand structure, running docking simulations using specialized software, and analyzing the resulting poses and interaction profiles. The absence of published data in this area suggests that detailed computational studies on the specific binding of CS 722 to its biological target(s) are either not publicly available or have not yet been widely reported.
Chemical Space Exploration for Novel CS 722 Analogues and Scaffolds
Chemical space refers to the vast theoretical realm encompassing all possible molecular structures nih.govscispace.com. Exploring chemical space is a fundamental aspect of drug discovery aimed at identifying novel compounds with desired properties, often by searching for molecules similar to known active compounds or by generating new molecular entities nih.govmit.edu. For a compound like CS 722, chemical space exploration can involve identifying and evaluating potential analogues – compounds with similar structural frameworks but with variations in substituents or minor structural modifications. This process can also extend to exploring novel chemical scaffolds that retain some key features of CS 722 while introducing significant structural changes.
Computational methods play a vital role in navigating this immense chemical space. Techniques such as similarity searching based on molecular fingerprints or descriptors, virtual screening of large compound databases, and generative models can be used to identify potential CS 722 analogues or novel scaffolds with predicted biological activity nih.govnih.govmdpi.com. By computationally generating or identifying molecules within a defined chemical space around CS 722, researchers can prioritize compounds for synthesis and experimental testing, focusing on those with a higher probability of possessing desirable pharmacological properties.
Despite the general applicability of these methods, specific research detailing the chemical space exploration focused on identifying novel analogues or scaffolds related to CS 722 was not found in the search results. Studies in this area would typically involve defining the chemical space to be explored, generating or selecting compounds within that space, and using computational models to predict their potential activity or other relevant properties. The lack of specific reports means that the extent to which the chemical space around CS 722 has been computationally explored for drug discovery purposes is not publicly documented.
In Silico Prediction of Biological Activity and ADME Properties for CS 722 Derivatives
In silico prediction methods utilize computational models to estimate various biological activities and Absorption, Distribution, Metabolism, and Excretion (ADME) properties of chemical compounds based on their molecular structures researchgate.netmdpi.com. These methods are valuable tools in early drug discovery for prioritizing compounds, predicting potential efficacy and pharmacokinetic profiles, and identifying potential liabilities before experimental evaluation github.comnih.gov.
For CS 722 and its potential derivatives, in silico models could be used to predict a range of properties, including:
Biological Activity: Predicting the likelihood and potency of interaction with specific biological targets or pathways related to muscle relaxation or other potential therapeutic areas mdpi.comway2drug.com. Quantitative Structure-Activity Relationship (QSAR) models, which correlate chemical structure with biological activity, are commonly used for this purpose researchgate.netmdpi.com.
ADME Properties: Estimating how the compound is likely to be absorbed into the bloodstream, distributed to various tissues, metabolized by enzymes, and excreted from the body researchgate.netuoa.gr. Key ADME parameters that can be predicted include oral absorption, blood-brain barrier penetration, plasma protein binding, and metabolic stability github.comnih.gov.
These predictions can help researchers assess the drug-likeness of CS 722 derivatives and identify compounds with potentially favorable pharmacokinetic profiles. For instance, predicting intestinal permeability and oral absorption can indicate whether a compound is likely to be effective when administered orally nih.gov. Similarly, predicting metabolic stability can help identify compounds that are less likely to be rapidly cleared from the body.
Future Directions and Translational Research Horizons for Cs 722
Emerging Research Areas in CS 722 Chemical Biology
The field of chemical biology offers powerful tools to dissect the complex mechanisms of action of compounds like CS 722. researchgate.net While initial studies have identified its influence on voltage-gated sodium, potassium, and calcium channels, the precise nature of these interactions at the molecular level remains an area ripe for exploration. semanticscholar.org Emerging research will likely focus on elucidating the specific binding sites of CS 722 on these ion channels and understanding the structural determinants of its modulatory activity.
Given that CS 722 belongs to the isoxazoline (B3343090) class of heterocyclic compounds, a scaffold known for a wide range of biological activities, future research could also explore other potential cellular targets. mdpi.comnih.gov Isoxazoline derivatives have been investigated for their utility as anticancer, anti-inflammatory, and antimicrobial agents, suggesting that the CS 722 backbone may have a broader polypharmacological profile than is currently appreciated. nih.govresearchgate.net Investigating these potential off-target effects through chemoproteomic approaches could reveal novel therapeutic applications for CS 722 analogs.
A key area of future chemical biology research will be the development of structure-activity relationships (SAR) for the CS 722 scaffold. By synthesizing and screening a library of derivatives, researchers can identify the key chemical moieties responsible for its muscle relaxant properties and its effects on different ion channels. This knowledge is fundamental for the rational design of more potent and selective analogs.
Table 1: Potential Research Focuses in CS 722 Chemical Biology
| Research Area | Key Objectives | Potential Methodologies |
|---|---|---|
| Target Deconvolution | Identify and validate the primary molecular targets of CS 722. | Affinity chromatography, photo-affinity labeling, activity-based protein profiling. |
| Structure-Activity Relationship (SAR) Studies | Determine the chemical features of CS 722 essential for its biological activity. | Synthesis of analog libraries, high-throughput screening, computational modeling. |
| Polypharmacology Exploration | Investigate potential off-target effects and novel therapeutic indications. | Chemoproteomics, phenotypic screening, bioinformatics analysis. |
| Molecular Mechanism of Ion Channel Modulation | Elucidate the precise binding sites and conformational changes induced by CS 722 on ion channels. | Cryo-electron microscopy, X-ray crystallography, electrophysiology. |
Development of Advanced Chemical Probes Based on the CS 722 Scaffold
To facilitate a deeper understanding of its biological functions, the development of advanced chemical probes based on the CS 722 scaffold is a critical next step. nih.gov These probes are indispensable tools for target identification and validation, as well as for visualizing the distribution and dynamics of the compound in cellular and in vivo models.
One promising direction is the design of fluorescently labeled CS 722 analogs. These probes would enable high-resolution imaging of the compound's subcellular localization and its interaction with target proteins in real-time. The choice of fluorophore and the site of attachment on the CS 722 scaffold would need to be carefully optimized to minimize steric hindrance and preserve biological activity.
Furthermore, the development of biotinylated or clickable alkyne-tagged versions of CS 722 would facilitate affinity-based pulldown experiments to identify its binding partners. These approaches, coupled with mass spectrometry-based proteomics, can provide an unbiased and comprehensive map of the CS 722 interactome.
For in vivo studies, radiolabeled probes could be developed for use in positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This would allow for the non-invasive visualization of the compound's biodistribution and target engagement in living organisms, providing valuable pharmacokinetic and pharmacodynamic data.
Table 2: Types of Advanced Chemical Probes for CS 722 Research
| Probe Type | Key Features | Primary Application |
|---|---|---|
| Fluorescent Probes | Covalently attached fluorophore. | Live-cell imaging, fluorescence resonance energy transfer (FRET) assays. |
| Biotinylated Probes | Contains a biotin (B1667282) moiety for high-affinity binding to streptavidin. | Affinity purification of target proteins, pull-down assays. |
| Clickable Probes | Incorporates a bioorthogonal handle (e.g., alkyne, azide) for covalent ligation. | In situ labeling and visualization of targets, proteomic profiling. |
| Radiolabeled Probes | Contains a radioactive isotope (e.g., 11C, 18F). | In vivo imaging (PET, SPECT), biodistribution studies. |
Integration with Systems Biology Approaches for Comprehensive Understanding of CS 722 Actions
A systems biology approach, which integrates experimental data with computational modeling, is essential for a holistic understanding of the complex physiological effects of CS 722. nih.govmdpi.com By moving beyond a reductionist view of a single drug-target interaction, systems pharmacology aims to elucidate how a compound perturbs entire biological networks. nih.govmssm.edu
Transcriptomic and proteomic profiling of cells or tissues treated with CS 722 can reveal global changes in gene and protein expression. This data can be used to construct network models that identify the key signaling pathways and cellular processes modulated by the compound. For instance, such an approach could uncover downstream effects of ion channel modulation on neuronal signaling, gene regulation, and cell survival.
Integrating pharmacokinetic and pharmacodynamic data into these models will be crucial for predicting the compound's effects at the organismal level. This can help in understanding the relationship between its concentration in the central nervous system and the resulting muscle relaxant effect. researchgate.net
Furthermore, computational docking and molecular dynamics simulations can provide insights into the binding of CS 722 to its target proteins at an atomic level. This information can be used to refine the design of new analogs with improved affinity and selectivity. The ultimate goal of integrating systems biology is to create a comprehensive, multi-scale model of CS 722's mechanism of action, from molecular interactions to physiological outcomes. youtube.com
Table 3: Systems Biology Methodologies for CS 722 Research
| Methodology | Data Input | Potential Insights |
|---|---|---|
| Transcriptomics (e.g., RNA-seq) | mRNA expression levels. | Identification of CS 722-regulated genes and pathways. |
| Proteomics (e.g., Mass Spectrometry) | Protein abundance and post-translational modifications. | Elucidation of changes in protein networks and signaling cascades. |
| Metabolomics | Levels of small molecule metabolites. | Understanding the impact of CS 722 on cellular metabolism. |
| Computational Modeling | Molecular structure, kinetic data, network topology. | Prediction of drug-target interactions, simulation of network perturbations. |
Q & A
Q. What strategies optimize data collection for large-scale studies?
- Methodological Answer :
- Pilot Testing : Identify logistical bottlenecks (e.g., survey fatigue, response rates).
- Automation : Deploy web scraping or API-based tools for real-time data aggregation.
- Quality Control : Use Cronbach’s alpha to assess instrument reliability .
Key Methodological Tables
Table 1: Criteria for Evaluating Research Questions (Adapted from FINER Framework)
Table 2: Components of a Replicable Methods Section
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
